molecular formula C20H28O3 B1259316 3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide

3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide

Cat. No. B1259316
M. Wt: 316.4 g/mol
InChI Key: SPZLJXUKZRAIQP-KSYFULEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide is a diterpene lactone and a pimarane diterpenoid.

Scientific Research Applications

Phytoalexin Biosynthesis in Rice

3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide plays a crucial role in the biosynthesis of rice phytoalexins. It is converted into momilactone A, a major diterpene phytoalexin in rice, through dehydrogenation. This conversion is induced in rice leaves upon UV irradiation, and it requires specific enzymes and cofactors like NAD+ or NADP+ (Atawong, Hasegawa, & Kodama, 2002).

Inhibitory Activity on PTP1B and RLAR

Studies have shown that 3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR), indicating its potential in treating diabetes and diabetic complications (Jung, Jung, Kang, Lee, Cho, Moon, & Choi, 2012).

Vasorelaxant Activity

This compound has been found to possess vasorelaxant activity, as demonstrated by its inhibition of KCl-induced contraction in rat aorta. This finding aligns with its use in African folk medicine for hypertension management (Baccelli, Block, Van Holle, Schanck, Chapon, Tinant, Meervelt, Morel, & Quetin-Leclercq, 2005).

Neuroprotective Properties

Research has also identified the neuroprotective properties of 3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide. It has been observed to protect neurons from damage, which suggests potential applications in neurodegenerative diseases (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).

Potential in Cancer Research

The compound has shown cytotoxic activities against human tumor cell lines, indicating its relevance in cancer research and potential therapeutic applications (Yan, Tan, Cui, Chen, & Yu, 2008).

properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,2R,5R,9R,12R,13S,16R)-5-ethenyl-13-hydroxy-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one

InChI

InChI=1S/C20H28O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-16,21H,1,6-9,11H2,2-4H3/t13-,14-,15+,16-,18-,19-,20+/m1/s1

InChI Key

SPZLJXUKZRAIQP-KSYFULEYSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CC[C@@H]([C@@]4(C(=O)O3)C)O)C)C1)C=C

SMILES

CC1(CCC2C(=CC3C4C2(CCC(C4(C(=O)O3)C)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CC3C4C2(CCC(C4(C(=O)O3)C)O)C)C1)C=C

synonyms

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
9beta-pimara-7,15-diene
pimara-7,15-diene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
Reactant of Route 2
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
Reactant of Route 3
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
Reactant of Route 4
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
Reactant of Route 5
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
Reactant of Route 6
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide

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